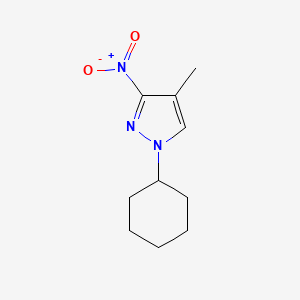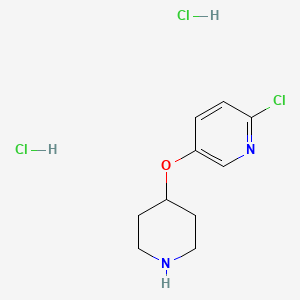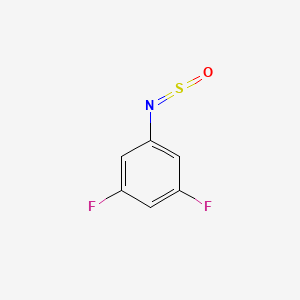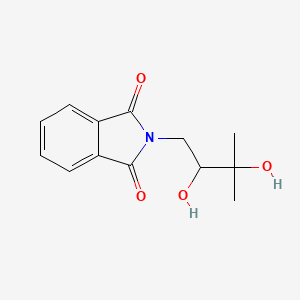![molecular formula C9H13N3 B1458336 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1554484-85-3](/img/structure/B1458336.png)
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, also known as CPP or CPPD, is a heterocyclic compound. It appears as a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular formula of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is C9H13N3. The InChI code is 1S/C9H13N3.2ClH/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9;;/h5,7,10H,1-4,6H2;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is 236.14 g/mol. It is a powder in physical form .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Strategies and Heterocyclic Compounds : Pyrazole derivatives, including structures similar to 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, play a crucial role in medicinal chemistry due to their diverse biological activities. They are extensively used as synthons in organic synthesis, showcasing wide-ranging biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis involves condensation and cyclization steps, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, which are common in producing heterocyclic compounds (Dar & Shamsuzzaman, 2015).
Biological and Pharmacological Activities
Anticancer and Antimicrobial Properties : The structure and synthetic adaptability of pyrazoline derivatives offer significant anticancer and antimicrobial properties. The review of recent patents and research reveals the exploration of pyrazoline-based compounds as potential anticancer agents, highlighting the ongoing interest in this scaffold for developing more effective therapeutic agents (Ray et al., 2022).
Neurodegenerative Disease Management : Pyrazolines have shown promising results in the treatment of neurodegenerative diseases, including Alzheimer’s and Parkinson’s diseases. Their neuroprotective properties, influenced by structural modifications, have been explored for therapeutic applications, emphasizing the role of pyrazoline derivatives in managing conditions such as Alzheimer’s through the inhibition of acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques (Ahsan et al., 2022).
Advanced Synthesis Techniques and Applications
Green Chemistry and Multi-Component Reactions : The development of green chemistry approaches for synthesizing heterocyclic compounds, including pyrazoline derivatives, highlights the importance of eco-friendly methods. Multi-component reactions (MCRs) offer an atom economical and environmentally benign pathway for creating complex molecules, demonstrating the advancement in synthetic techniques that prioritize sustainability (Dhanalakshmi et al., 2021).
Propriétés
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9/h5,7,10H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWSWPQXQCBMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B1458255.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)
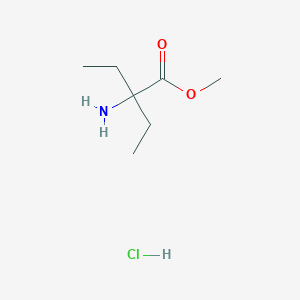
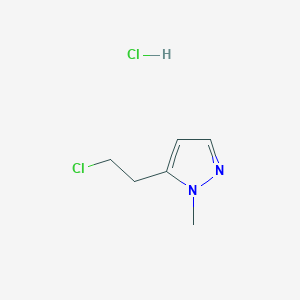
![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)

![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)
